molecular formula C4H5BrClNS B3276290 5-Chlorothiophen-2-amine hydrobromide CAS No. 63806-75-7

5-Chlorothiophen-2-amine hydrobromide

Cat. No.: B3276290
CAS No.: 63806-75-7
M. Wt: 214.51 g/mol
InChI Key: ZUMNGDMJVJJPBA-UHFFFAOYSA-N
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Description

5-Chlorothiophen-2-amine hydrobromide is a chemical compound with the molecular formula C4H5BrClNS and a molecular weight of 214.51 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is commonly used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorothiophen-2-amine hydrobromide typically involves the halogenation of thiophene followed by amination. One common method includes the bromination of 5-chlorothiophene-2-carboxylic acid, followed by reduction to obtain 5-chlorothiophen-2-amine. This amine is then reacted with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

5-Chlorothiophen-2-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution: Formation of substituted thiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Chlorothiophen-2-amine hydrobromide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chlorothiophen-2-amine hydrobromide involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorothiophen-2-amine
  • 5-Bromothiophen-2-amine
  • 5-Chlorothiophen-2-carboxylic acid

Uniqueness

5-Chlorothiophen-2-amine hydrobromide is unique due to its specific halogenation pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. Compared to its analogs, it may exhibit different reactivity profiles and biological activities, making it valuable in diverse research applications .

Properties

IUPAC Name

5-chlorothiophen-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS.BrH/c5-3-1-2-4(6)7-3;/h1-2H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMNGDMJVJJPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chlorothiophen-2-amine hydrobromide
Reactant of Route 2
5-Chlorothiophen-2-amine hydrobromide
Reactant of Route 3
5-Chlorothiophen-2-amine hydrobromide
Reactant of Route 4
5-Chlorothiophen-2-amine hydrobromide
Reactant of Route 5
5-Chlorothiophen-2-amine hydrobromide
Reactant of Route 6
5-Chlorothiophen-2-amine hydrobromide

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